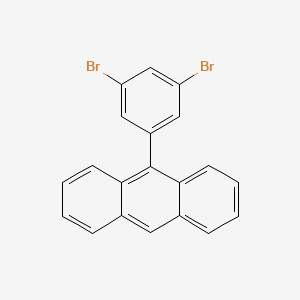
9-(3,5-Dibromophenyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,5-Dibromophenyl)anthracene: is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. The compound consists of an anthracene core with a 3,5-dibromophenyl group attached at the 9th position, making it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Dibromophenyl)anthracene typically involves the Suzuki coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: 9-bromoanthracene and 3,5-dibromophenylboronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or a similar solvent.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete coupling.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the Suzuki coupling reaction is scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in the 3,5-dibromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidized anthracene derivatives with altered photophysical properties.
Reduction Products: Reduced anthracene derivatives with different electronic characteristics.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Light Emitting Diodes (OLEDs): 9-(3,5-Dibromophenyl)anthracene is used in the development of blue-emitting materials for OLEDs due to its high fluorescence yield and thermal stability.
Photon Upconversion: The compound is utilized in triplet-triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells.
Biology and Medicine:
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Industry:
Wirkmechanismus
The mechanism of action of 9-(3,5-Dibromophenyl)anthracene primarily involves its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then undergo various processes, such as fluorescence or energy transfer, depending on the application. The molecular targets and pathways involved are related to its interaction with light and subsequent energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
9-Phenylanthracene: Similar structure but lacks the bromine atoms, resulting in different reactivity and photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9,10-Bis(phenylethynyl)anthracene: Another derivative with distinct photophysical properties and used in light-emitting applications.
Uniqueness:
Bromine Substitution: The presence of bromine atoms in 9-(3,5-Dibromophenyl)anthracene enhances its reactivity in substitution reactions and can influence its electronic properties.
Photophysical Properties: The compound’s unique structure allows for specific interactions with light, making it valuable in applications requiring high fluorescence and stability.
Eigenschaften
CAS-Nummer |
349666-30-4 |
|---|---|
Molekularformel |
C20H12Br2 |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
9-(3,5-dibromophenyl)anthracene |
InChI |
InChI=1S/C20H12Br2/c21-16-10-15(11-17(22)12-16)20-18-7-3-1-5-13(18)9-14-6-2-4-8-19(14)20/h1-12H |
InChI-Schlüssel |
GGSRUJPVKAWFHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



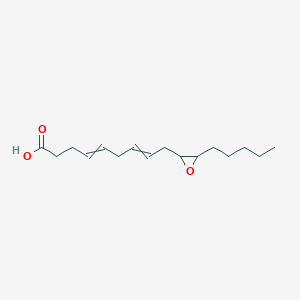
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
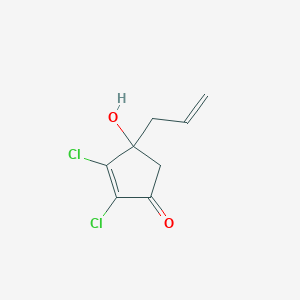

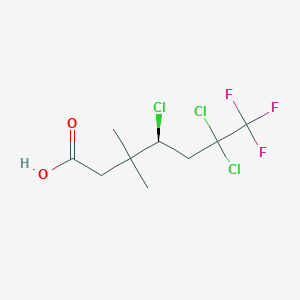
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
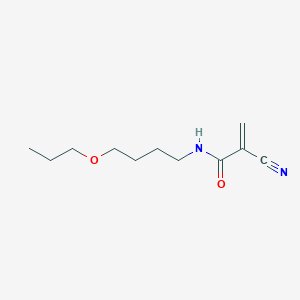
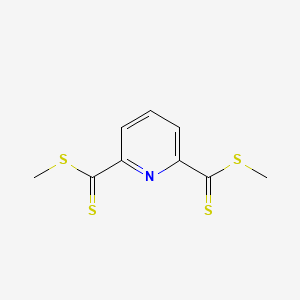
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

